2-Hydroxyethyl phosphate
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxyethyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7O5P/c3-1-2-7-8(4,5)6/h3H,1-2H2,(H2,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIBVZXUNDZWRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25852-91-9 | |
| Record name | Polyoxyethylene ether phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25852-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID6062046 | |
| Record name | 2-Hydroxyethyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1,2-Ethanediol, phosphate | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1892-26-8, 52012-13-2 | |
| Record name | 1,2-Ethanediol, 1-(dihydrogen phosphate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1892-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Hydroxyethyl phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001892268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Ethanediol, 1-(dihydrogen phosphate) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Ethanediol, phosphate | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Hydroxyethyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
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| Record name | 1,2-Ethanediol, phosphate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 2-hydroxyethyl phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.978 | |
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| Record name | HYDROXYETHYL PHOSPHATE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9Q6CQQ956 | |
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Biochemical Pathways and Metabolic Roles of 2 Hydroxyethyl Phosphate
Regulation of Cellular Energy Metabolism
2-Hydroxyethyl phosphate (B84403) (2-HEP) is a phosphonate (B1237965) compound that serves as a crucial intermediate in the biosynthetic pathways of various phosphonate natural products. While not a primary regulator of central energy-producing pathways like glycolysis or oxidative phosphorylation, its formation and conversion are integral to the production of bioactive compounds in certain microorganisms. The enzymes involved in its metabolism are highly specific and play a key role in channeling metabolic precursors toward the synthesis of these specialized molecules.
Research has identified 2-HEP as an unexpected common intermediate in the biosynthesis of diverse phosphonate compounds, including the antibiotic fosfomycin (B1673569) and the herbicide phosphinothricin (B1261767). nih.gov Its synthesis from phosphonoacetaldehyde (B103672) is catalyzed by a specific family of metal-dependent alcohol dehydrogenases (ADHs). nih.gov These enzymes are notable for their unique characteristics, such as exquisite substrate specificity and a monomeric quaternary structure. nih.gov
The subsequent metabolic fate of 2-HEP is a critical step in the formation of other phosphonate compounds. For instance, the enzyme 2-hydroxyethylphosphonate dioxygenase (HEPD) catalyzes the conversion of 2-HEP into hydroxymethylphosphonate and formate (B1220265). acs.org This reaction is a key step in the biosynthetic pathway leading to the production of phosphinothricin. acs.org The biochemical and structural analysis of HEPD has revealed that it is a mononuclear non-heme Fe(II)-dependent dioxygenase. acs.org
While direct regulation of cellular energy metabolism by 2-HEP has not been extensively documented, its biosynthesis represents a diversion of metabolites from central metabolic pathways. The precursor to 2-HEP, phosphonoacetaldehyde, originates from the rearrangement of phosphoenolpyruvate, a key intermediate in glycolysis. Therefore, the synthesis of 2-HEP is linked to the availability of glycolytic intermediates.
The table below summarizes the key enzymes involved in the metabolism of 2-Hydroxyethyl phosphate and their roles.
| Enzyme | Substrate | Product(s) | Metabolic Pathway | Organism Examples |
| Phosphonoacetaldehyde Reductase (a type of ADH) | Phosphonoacetaldehyde | This compound | Phosphonate Biosynthesis | Streptomyces species |
| 2-Hydroxyethylphosphonate Dioxygenase (HEPD) | This compound | Hydroxymethylphosphonate, Formate | Phosphinothricin Biosynthesis | Streptomyces viridochromogenes |
The study of the enzymes that metabolize 2-HEP provides insight into the evolution of phosphonate biosynthetic pathways and the chemical diversity of carbon-phosphorus containing secondary metabolites. nih.gov The specificity of these enzymes ensures the efficient conversion of metabolic precursors into complex phosphonate natural products. nih.gov
Enzymatic Catalysis and Kinetics Involving 2 Hydroxyethyl Phosphate
Enzyme Systems in 2-Hydroxyethyl Phosphate (B84403) Biosynthesis
The biosynthesis of 2-hydroxyethylphosphonate (2-HEP), a key intermediate in the creation of many phosphonate (B1237965) natural products, is accomplished through the reduction of phosphonoacetaldehyde (B103672) (PnAA). nih.govresearchgate.net This reaction is catalyzed by a specific family of metal-dependent alcohol dehydrogenases (ADHs). nih.govresearchgate.net
The alcohol dehydrogenases (ADHs) involved in the biosynthesis of 2-Hydroxyethyl phosphate are a distinct family of enzymes. nih.govnih.gov Despite having relatively low sequence identity (34–37%), homologs of these enzymes found in the biosynthetic pathways of fosfomycin (B1673569), phosphinothricin (B1261767) tripeptide, and dehydrophos have been confirmed to carry out this enzymatic activity. nih.govnih.gov
Based on protein homology, these enzymes, including FomC, PhpC, and DhpG, are classified under the group III iron-dependent alcohol dehydrogenase family. nih.gov This group is one of three major categories of NAD(P)-dependent alcohol dehydrogenases. nih.govomicsonline.org Unlike the zinc-dependent (group I) and short-chain zinc-independent (group II) dehydrogenases, group III enzymes typically utilize iron as a cofactor. nih.gov Structurally, these enzymes have an unprecedented monomeric quaternary structure, as determined by size exclusion HPLC. nih.govnih.gov
The ADHs involved in this compound biosynthesis exhibit a high degree of substrate specificity. nih.govnih.gov For example, the enzymes FomC, PhpC, and DhpG, which are involved in the biosynthesis of fosfomycin, phosphinothricin tripeptide, and dehydrophos respectively, show a strong preference for their natural substrate, phosphonoacetaldehyde (PnAA). nih.gov
The metal requirements for these enzymes can vary. While group III ADHs commonly use iron, some homologs can also utilize zinc for their activity. nih.gov In terms of cofactor specificity, there is also variation. For instance, PhpC is an NADH-dependent enzyme, whereas FomC and DhpG are NADPH-dependent. nih.gov
Table 1: Kinetic Parameters of ADHs in PnAA Reduction nih.gov
| Enzyme | Cofactor | K_m (μM) for PnAA | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| FomC | NADPH | 31 | 1.3 | 41,900 |
| PhpC | NADH | 185 | 0.41 | 2,200 |
| DhpG | NADPH | 414 | 0.46 | 1,100 |
This table summarizes the kinetic parameters of three distinct alcohol dehydrogenases involved in the biosynthesis of this compound. The data highlights the differences in substrate affinity (K_m), turnover number (k_cat), and catalytic efficiency (k_cat/K_m) among these enzymes.
The enzymatic conversion of phosphonoacetaldehyde (PnAA) to 2-hydroxyethylphosphonate (HEP) by these alcohol dehydrogenases is a reversible reaction. nih.govlsbu.ac.uk However, the equilibrium of the reaction is heavily influenced by pH. nih.gov
For instance, with the enzyme FomC, the reduction of PnAA is more favorable under neutral conditions (optimal pH of 7.0), while the oxidation of HEP is favored under more basic conditions (optimal pH of 9.0). nih.gov At a physiological pH of 7.0, the reduction of PnAA is strongly favored, with the catalytic efficiency of the forward reaction being 377-fold greater than the reverse reaction. nih.gov Even at a pH of 9.0, the forward reaction's catalytic efficiency is still 11-fold greater than that of the reverse reaction. nih.gov This indicates a strong thermodynamic preference for the formation of this compound under typical physiological conditions. nih.gov
Enzymes in this compound Degradation
The degradation of this compound is a critical step in certain metabolic pathways and is primarily carried out by the enzyme 2-hydroxyethylphosphonate dioxygenase (HEPD). nih.govresearchgate.net
2-Hydroxyethylphosphonate dioxygenase (HEPD) is a non-heme iron-dependent dioxygenase that catalyzes the conversion of 2-hydroxyethylphosphonate (2-HEP) into hydroxymethylphosphonate (HMP) and formate (B1220265). nih.govacs.org This enzyme is a member of the 2-His-1-carboxylate mononuclear non-heme iron family. researchgate.net A key characteristic of HEPD is that it does not require an external source of electrons, such as α-ketoglutarate, for its catalytic activity. researchgate.netacs.org The enzyme utilizes ferrous iron and molecular oxygen to carry out the reaction. acs.orgacs.org
Site-directed mutagenesis studies have identified key residues for substrate binding, including Lys16, Arg90, and Tyr98. nih.govacs.org Mutations at these sites can significantly impact the enzyme's catalytic efficiency, suggesting that proper binding of 2-HEP is crucial for the activation of oxygen. nih.govacs.org The binding order is compulsory, with 2-HEP binding to the enzyme before oxygen. nih.gov
Table 2: Kinetic Parameters of Wild-Type and Mutant HEPD nih.gov
| Enzyme | Apparent K_m,2-HEP (μM) | Apparent K_m,O2 (μM) | k_cat (s⁻¹) | k_cat/K_m,2-HEP (M⁻¹s⁻¹) |
| Wild Type | 2.6 ± 0.5 | 60 ± 10 | 1.8 ± 0.1 | (6.9 ± 1.6) x 10⁵ |
| R90A | 3000 ± 600 | N.D. | N.D. | 110 ± 20 |
| Y98F | 400 ± 100 | N.D. | N.D. | 1300 ± 400 |
| R90K | 2000 ± 300 | 120 ± 30 | 0.22 ± 0.02 | 110 ± 20 |
| K16A | N.A. | N.A. | N.A. | N.A. |
This table presents the kinetic parameters for wild-type HEPD and several of its mutants. The data illustrates the importance of specific amino acid residues in substrate binding and catalytic activity. N.D. indicates that the value could not be determined because the enzyme could not be saturated, and N.A. indicates no activity was observed. The data is based on Michaelis-Menten kinetics generated using an oxygen electrode.
The mechanism of carbon-carbon bond cleavage by HEPD is a subject of ongoing research. One proposed working model suggests that the reaction begins with the binding of the substrate to the Fe(II) center in the enzyme's active site. nih.gov This is followed by the reaction with O₂, leading to the formation of a Fe(III)-superoxide intermediate. nih.gov
A hydrogen atom is then abstracted from the C2 position of 2-HEP, specifically the pro-S hydrogen, which generates a substrate radical and a ferric-hydroperoxide species. nih.govnih.gov From this point, two main pathways have been considered. One involves hydroxylation, where the radical attacks the ferric-hydroperoxide, cleaving the O-O bond to produce a ferryl species and a hemiacetal. nih.gov Subsequent C-C bond cleavage and attack of the resulting anion on the ferryl species yields formate and HMP. nih.gov
Another proposed mechanism involves hydroperoxylation, leading to a Criegee-type rearrangement. nih.gov However, stereochemical studies have shown a surprising loss of stereochemical information at the C1 position of 2-HEP during its conversion to HMP, which has led to a re-evaluation of the hydroperoxylation mechanism for this specific substrate. acs.org Further studies suggest that the last step in catalysis may involve a ferric hydroxide (B78521) reacting with a methylphosphonate (B1257008) radical, a proposal supported by the observation that the Y98F mutant of HEPD produces methylphosphonate as a minor byproduct. nih.gov
Role of PhnZ in Organophosphonate Degradation
The enzyme PhnZ plays a crucial role in the microbial degradation of organophosphonates, which are a significant source of phosphorus for many organisms in nutrient-limited environments. mdpi.com PhnZ is a key component of a two-step oxidative pathway that catabolizes 2-aminoethylphosphonate (AEP), one of the most abundant natural phosphonates. mdpi.compnas.orgnih.gov
In this pathway, the first enzyme, PhnY, a non-heme iron and α-ketoglutarate-dependent dioxygenase, hydroxylates the α-carbon of AEP. nih.govportlandpress.com This reaction stereospecifically produces (R)-2-amino-1-hydroxyethylphosphonate, which is the direct substrate for PhnZ. pnas.orgnih.govresearchgate.net PhnZ then catalyzes the oxidative cleavage of the carbon-phosphorus (C-P) bond in (R)-2-amino-1-hydroxyethylphosphonate, yielding glycine (B1666218) and inorganic phosphate. pnas.orgpnas.orguniprot.org This C-P bond cleavage is a notable biochemical reaction due to the high stability of this bond. portlandpress.com PhnZ belongs to the HD superfamily of metalloproteins and is classified as a mixed-valent diiron oxygenase. mdpi.comportlandpress.com
The catalytic activity of PhnZ has been characterized through kinetic studies. The enzyme exhibits Michaelis-Menten kinetics, and its parameters have been determined for its native substrate and related analogs. For instance, the kinetic parameters for the reaction of PhnZ with (R)-2-amino-1-hydroxyethylphosphonate and (R,R)-2-amino-1-hydroxypropylphosphonate are quite similar, indicating some tolerance for structural variation in the substrate, provided the essential functional groups are present. pnas.orgresearchgate.net However, the 2-amino group is critical for the enzyme's activity. pnas.org
PhnZ is a di-iron oxygenase, requiring iron for its catalytic function. pnas.orgpnas.org Specifically, it utilizes a mixed-valent Fe(II)/Fe(III) cofactor for the O₂-dependent oxidative cleavage of its substrate. pnas.orgportlandpress.comresearchgate.net The two iron ions in the active site have distinct roles: one iron ion is proposed to bind and activate molecular oxygen, while the other binds the substrate. nih.gov The enzyme's activity is inhibited by metal chelators such as EDTA. uniprot.org
Kinetic Parameters of PhnZ
| Substrate | kcat (min⁻¹) | KM (mM) | kcat/KM (min⁻¹·mM⁻¹) | Reference |
|---|---|---|---|---|
| (R)-2-amino-1-hydroxyethylphosphonate | 11 | 0.17 | 64.7 | uniprot.orgresearchgate.net |
| (R,R)-2-amino-1-hydroxypropylphosphonate | 7 | 0.16 | 44 | pnas.orguniprot.org |
A significant feature of the PhnY/PhnZ pathway is its high degree of stereospecificity. The first enzyme, PhnY, stereospecifically hydroxylates 2-aminoethylphosphonate to produce only the (R)-enantiomer of 2-amino-1-hydroxyethylphosphonate. pnas.orgnih.gov
Subsequently, PhnZ demonstrates strict stereospecificity, exclusively acting on the (R)-enantiomer of its substrate. nih.govuniprot.org The enzyme is inactive towards the (S)-enantiomer. nih.gov The crystal structure of PhnZ in complex with (R)-2-amino-1-hydroxyethylphosphonate reveals the structural basis for this specificity. The substrate binds to one of the iron centers in the active site in a specific orientation that positions the C1-H bond for cleavage. nih.gov This precise positioning is crucial for the subsequent oxidative attack and C-P bond cleavage.
Enzyme Kinetics and Regulatory Mechanisms
The kinetics and regulation of enzymes that metabolize this compound and related compounds are essential for understanding their physiological roles and for potential biotechnological applications.
The Michaelis-Menten model is a fundamental concept in enzyme kinetics that describes the relationship between the rate of an enzymatic reaction and the concentration of the substrate. researchgate.net The key parameters derived from this model are the maximum reaction velocity (Vmax) and the Michaelis constant (KM), which represents the substrate concentration at which the reaction rate is half of Vmax. researchgate.netmlsu.ac.in These parameters are typically determined by measuring the initial reaction rate at various substrate concentrations and fitting the data to the Michaelis-Menten equation. researchgate.netacs.org
For enzymes acting on phosphonates, these parameters provide insights into their efficiency and affinity for their substrates. For example, the enzyme 2-hydroxyethylphosphonate dioxygenase (HEPD), which converts 2-hydroxyethylphosphonate to hydroxymethylphosphonate and formate, also exhibits Michaelis-Menten kinetics. acs.org
Michaelis-Menten Parameters for Phosphonate-Metabolizing Enzymes
| Enzyme | Substrate | KM (mM) | Vmax or kcat | Reference |
|---|---|---|---|---|
| PhnZ | (R)-2-amino-1-hydroxyethylphosphonate | 0.17 | kcat = 11 min⁻¹ | uniprot.orgresearchgate.net |
| HEPD | 2-hydroxyethylphosphonate | - | - | acs.org |
The activity of enzymes that metabolize phosphonates is influenced by various cofactors and environmental conditions such as pH and temperature. mmcmodinagar.ac.inslideshare.netlibretexts.org
Cofactors: Many of these enzymes are metalloenzymes, requiring metal ions for their catalytic activity. libretexts.org As previously noted, PhnZ is a di-iron oxygenase. pnas.orgportlandpress.com Similarly, 2-hydroxyethylphosphonate dioxygenase (HEPD) is a non-heme Fe(II)-dependent dioxygenase. acs.org Other enzymes involved in phosphonate biosynthesis, such as a distinct family of alcohol dehydrogenases that produce 2-hydroxyethylphosphonate, require either iron or zinc for their activity. nih.gov The presence and concentration of these metal cofactors are therefore critical for enzyme function.
Environmental Factors:
pH: Enzyme activity is highly dependent on pH, with each enzyme having an optimal pH range for catalysis. mmcmodinagar.ac.in For instance, in the biosynthesis of 2-hydroxyethylphosphonate from phosphonoacetaldehyde, the reduction is favored under neutral conditions (optimal pH ~7.0), while the reverse oxidation reaction is favored under more basic conditions (optimal pH ~9.0). nih.gov
Temperature: Temperature also significantly affects enzyme activity, with an optimal temperature at which the enzyme exhibits maximum activity. mmcmodinagar.ac.in Above this temperature, the enzyme can denature and lose its function.
The cleavage of the stable C-P bond in organophosphonates often involves radical-based mechanisms. In the case of PhnZ, the proposed mechanism includes the abstraction of a hydrogen atom from the substrate's α-carbon, leading to the formation of a substrate radical. portlandpress.comacs.org This radical intermediate is a key step in the pathway to C-P bond cleavage.
Other enzymatic reactions involving related hydroxyethyl-phosphonate structures also utilize radical mechanisms. For example, the thiamin diphosphate (B83284) (ThDP)- and flavin adenine (B156593) dinucleotide (FAD)-dependent pyruvate (B1213749) oxidase from Lactobacillus plantarum catalyzes the conversion of pyruvate to acetyl-phosphate. acs.orgnih.gov In the absence of phosphate, this reaction proceeds through the transient formation of a flavin semiquinone/hydroxyethyl-ThDP radical pair. acs.orgresearchgate.net This demonstrates a radical-based mechanism for phosphate transfer.
Furthermore, in the biosynthesis of the antibiotic fosfomycin, an enzyme called Fom3, which is a radical S-adenosyl-L-methionine (SAM) enzyme, acts on a derivative of 2-hydroxyethylphosphonate. enzyme-database.org This enzyme utilizes a 5'-deoxyadenosyl radical to initiate the reaction, highlighting another instance of radical chemistry in the metabolism of compounds related to this compound. enzyme-database.org
Synthetic Methodologies and Derivative Chemistry of 2 Hydroxyethyl Phosphate
Chemical Synthesis of 2-Hydroxyethyl Phosphate (B84403) Derivatives
Chemical synthesis provides robust methods for producing derivatives of 2-hydroxyethyl phosphate, primarily through reactions that introduce the phosphate group onto a hydroxyl-containing precursor.
Phosphorylation and Condensation Reactions
Phosphorylation is a fundamental reaction for synthesizing phosphate esters, involving the addition of a phosphate group (PO₄³⁻) to a molecule, typically at a hydroxyl group. sciencenotes.org For a molecule like ethylene (B1197577) glycol, the precursor to this compound, direct polycondensation with phosphoric acid (H₃PO₄) can be employed. This reaction forms poly(ethylene phosphate)s, where initial products include mono- and diester derivatives like HOCH₂CH₂OP(O)(OH)₂. rug.nlresearchgate.net The process involves heating the polyol with phosphoric acid, often under reduced pressure to remove the water formed during the condensation reaction, thereby driving the formation of phosphate esters. google.com
The reaction of alcohols with phosphoric acid can yield monoalkyl, dialkyl, or trialkyl esters, depending on the stoichiometry. libretexts.org Further complexity can be introduced through subsequent condensation reactions where the oxidized hydrocarbon portion of the phosphate ester reacts to form larger molecules or polymers. tandfonline.com However, condensation through the phosphate groups to form P-O-P linkages is more commonly a result of thermal reactions. tandfonline.com
Table 1: Products from Polycondensation of Ethylene Glycol and H₃PO₄
| Reactants | Reaction Type | Key Products | Reference |
|---|---|---|---|
| Ethylene Glycol + H₃PO₄ | Polycondensation | HOCH₂CH₂OP(O)(OH)₂ (Monoester) | rug.nl |
| Ethylene Glycol + H₃PO₄ | Polycondensation | HOCH₂CH₂OP(O)(OH)OCH₂CH₂OH (Diester) | rug.nl |
| Polyols + Phosphoric Acid | Esterification | Polymeric Phosphate Esters | google.com |
Synthesis of Biologically Active Analogues
The this compound motif is a component of various biologically active analogues, particularly those that mimic natural nucleosides. The synthesis of these compounds often involves targeted phosphorylation of a modified nucleoside precursor. For example, derivatives such as 1-(β-hydroxyethyl)cytosine and 5-(β-hydroxyethyl)uracil can be phosphorylated to yield their corresponding nucleotide analogues. These syntheses often utilize enzymatic methods for their high specificity but can also be achieved through chemical routes. nih.gov
Phosphonic acids, which are structurally similar to phosphates but contain a stable carbon-phosphorus (C-P) bond, are also a significant class of biologically active compounds. nih.gov For instance, 2-hydroxyethylphosphonate is a key intermediate in the biosynthesis of antibiotics like fosfomycin (B1673569). nih.govresearchgate.net While distinct from phosphates (which have a C-O-P bond), the synthetic strategies for creating hydroxyphosphonates, such as the Pudovik reaction, are a major area of organophosphorus chemistry and provide insight into creating C-P linked analogues. frontiersin.orgmdpi.com
Enzymatic Synthesis Approaches
Enzymatic methods offer high regio- and stereoselectivity under mild reaction conditions, making them powerful tools for synthesizing complex derivatives of this compound. mdpi.com
Enzyme-Catalyzed Nucleoside-5'-Triphosphate Synthesis
Enzymes, particularly kinases, are highly efficient at catalyzing the phosphorylation of nucleosides and their analogues. nih.gov This process is crucial for producing nucleoside-5'-monophosphates, which are precursors for triphosphates used in numerous biological applications. mdpi.com
A notable example is the use of wheat shoot phosphotransferase, which specifically phosphorylates the primary hydroxyl group of various substrates. This enzyme has been successfully used to phosphorylate hydroxyethyl-substituted pyrimidines, such as 1-(β-hydroxyethyl)cytosine and 5-(β-hydroxyethyl)uracil, demonstrating its utility in creating biologically relevant analogues. The enzyme's requirement for a primary hydroxyl group, rather than a specific sugar ring, makes it versatile for such modifications.
Another key enzyme class is nucleoside kinases, such as deoxynucleoside kinase (dNK) from Drosophila melanogaster, which transfers a phosphate group from a donor like ATP or GTP to the 5'-hydroxyl group of a nucleoside. mdpi.com These enzymes can be used to produce a wide array of modified nucleoside monophosphates with yields often ranging from 40–90%. mdpi.com
Enzymatic Polymerization for Functional Materials
Enzymatic polymerization provides a green alternative for creating functional polymers and materials. The hydroxyl group of a 2-hydroxyethyl moiety can act as an initiator for enzyme-catalyzed ring-opening polymerization (ROP) of lactones, a method used to synthesize aliphatic polyesters. nih.govnih.gov
For instance, N-hydroxyethyl acrylamide and 2-hydroxyethyl methacrylate (B99206) (HEMA) have been used as functional initiators for the enzymatic ROP of ε-caprolactone and δ-valerolactone, catalyzed by Lipase B from Candida antarctica. nih.govacs.org This approach allows for the creation of polyesters with a reactive group at one end, which can be used for further functionalization or copolymerization to produce materials like amphiphilic copolymers that self-assemble into nanoparticles. nih.gov While enzymatic ROP is effective, transesterification can be a side reaction, affecting the structure of the final macromonomers. acs.org
Phosphate-containing monomers, such as methacrylated phosphoric esters, can be incorporated into polymer chains to create materials with enhanced properties for biomedical applications, including improved bonding strength in dental resins. researchgate.net
Table 2: Initiators in Enzymatic Ring-Opening Polymerization (eROP)
| Initiator | Monomer(s) | Enzyme | Key Finding | Reference |
|---|---|---|---|---|
| N-Hydroxyethyl acrylamide | ε-caprolactone, δ-valerolactone | Lipase B from Candida antarctica | Effective initiation for producing functional macromonomers. | nih.gov |
| 2-Hydroxyethyl methacrylate (HEMA) | ω-pentadecalactone, ε-caprolactone | Lipase B from Candida antarctica | Initiation occurs, but enzyme also catalyzes transesterification of the HEMA end group. | acs.org |
Integration of Enzymatic Systems for Complex Scaffold Synthesis
One-pot multi-enzyme (OPME) systems combine several enzymes in a single reaction vessel to perform cascade reactions, converting simple precursors into complex molecules without isolating intermediates. nih.govresearchgate.netsciepublish.com This strategy enhances efficiency and is particularly powerful for synthesizing complex carbohydrates and modified nucleosides. nih.govrsc.org
A typical OPME system for nucleoside synthesis might involve a kinase for the initial phosphorylation, followed by other enzymes like phosphopentomutase and nucleoside phosphorylase to complete the scaffold. mdpi.com Such a cascade could theoretically start with the phosphorylation of ethylene glycol or a derivative, followed by subsequent enzymatic steps to build a more complex structure. A phosphorylation cascade involves a sequence of events where one enzyme phosphorylates another, leading to a chain reaction that amplifies a biological signal. wikipedia.orgfiveable.mereddit.com In a synthetic context, this principle is adapted to create efficient reaction pathways.
For example, the biosynthesis of some high-carbon sugar nucleoside antifungals involves a "cryptic phosphorylation" mechanism, where biosynthetic intermediates are phosphorylated to facilitate subsequent enzymatic transformations, with the phosphate group being removed in a later step. nih.gov This highlights the utility of integrating phosphorylation and dephosphorylation steps within a multi-enzyme system to construct complex molecular architectures. nih.gov
Derivatization for Advanced Materials and Biochemical Probes
The derivatization of this compound is a key strategy for the development of advanced materials and biochemical probes. By incorporating this phosphate-containing moiety into larger polymer structures, materials with enhanced properties and specific functionalities can be engineered. This section explores the synthesis of phosphate-containing monomers and their subsequent use in the engineering of poly(2-hydroxyethyl methacrylate) hydrogels.
Synthesis of Phosphate-Containing Monomers for Polymerization
The synthesis of polymerizable monomers containing the this compound group is a critical first step in the creation of functional polymers. These monomers are typically derivatives of acrylic or methacrylic acid, allowing for their participation in free-radical polymerization.
A common approach to synthesizing these monomers involves the reaction of 2-hydroxyethyl methacrylate (HEMA) with a phosphorylating agent. One prevalent monomer, 2-(methacryloyloxy)ethyl phosphate (MOEP), also known as HEMA-phosphate or ethylene glycol methacrylate phosphate (EGMP), is synthesized through this route researchgate.netkowachemical.com. The reaction can be carried out using phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃) as the phosphorylating agent google.com. The selectivity towards the monoester can be influenced by the choice of catalyst and reaction conditions. For instance, the use of a supported polyoxometalate catalyst with P₂O₅ as the phosphorylating agent can achieve a monoester selectivity of over 90% google.com.
Another important monomer is bis[2-(methacryloyloxy)ethyl] phosphate (BMEP), which contains two polymerizable methacrylate groups and a central phosphate group sigmaaldrich.comnih.gov. This bifunctional monomer can act as a crosslinker, enhancing the mechanical properties of the resulting polymer network sigmaaldrich.com. The synthesis of BMEP also typically involves the reaction of HEMA with a phosphorylating agent, with the ratio of reactants influencing the yield of the desired product.
The general synthetic scheme for these monomers can be summarized as follows:
Table 1: Synthesis of Phosphate-Containing Monomers
| Monomer | Precursors | Phosphorylating Agent | Key Features |
|---|---|---|---|
| 2-(methacryloyloxy)ethyl phosphate (MOEP/HEMA-Phosphate) | 2-hydroxyethyl methacrylate (HEMA) | POCl₃ or P₂O₅ | Hydrophilic, provides sites for mineralization and cell adhesion. |
These monomers serve as the fundamental building blocks for the creation of functional hydrogels and other advanced materials.
Engineering of Poly(2-hydroxyethyl methacrylate) Hydrogels
Poly(2-hydroxyethyl methacrylate) (pHEMA) is a widely utilized biomaterial for applications such as contact lenses and tissue engineering scaffolds due to its biocompatibility and hydrophilicity nih.govwikipedia.orgmdpi.com. However, native pHEMA hydrogels can have limitations, including poor cell adhesion and limited mechanical strength researchgate.net. The incorporation of phosphate-containing monomers, derived from this compound, into the pHEMA network is a powerful strategy to overcome these limitations and engineer hydrogels with enhanced properties.
The most common strategy for incorporating phosphate groups into pHEMA hydrogels is through copolymerization. This involves the polymerization of HEMA with a phosphate-containing comonomer, such as MOEP or BMEP. Free-radical polymerization is a widely used technique for this purpose, often initiated by chemical initiators like ammonium persulfate or photoinitiators such as camphorquinone wikipedia.orgnih.gov.
The copolymerization can be carried out in solution, bulk, or as a suspension polymerization rsc.orgmarquette.edu. The choice of polymerization technique can influence the final properties of the hydrogel. For instance, suspension polymerization has been used to create copolymer nanocomposites of methyl methacrylate (MMA) and BMEP with improved fire retardancy marquette.edu.
Atom transfer radical polymerization (ATRP) is another advanced technique employed for grafting phosphate-containing polymer chains from the surface of pHEMA hydrogels nih.govresearchgate.net. This method allows for precise control over the architecture of the grafted polymer chains, leading to a uniform distribution of functional groups on the hydrogel surface nih.govresearchgate.net.
Table 2: Copolymerization Strategies for Phosphate-Functionalized pHEMA Hydrogels
| Polymerization Technique | Monomers | Key Advantages |
|---|---|---|
| Free-Radical Polymerization | HEMA, MOEP, BMEP | Simple, versatile, widely used. |
| Atom Transfer Radical Polymerization (ATRP) | HEMA, MOEP | Controlled grafting, uniform surface functionalization. |
These copolymerization strategies enable the tailored design of pHEMA-based hydrogels with specific phosphate content and distribution, which in turn dictates their functional properties.
The incorporation of this compound derivatives into pHEMA hydrogels through molecular engineering leads to significant enhancements in their physicochemical and biological properties. The pendant phosphate groups act as functional sites that can interact with the surrounding environment, leading to improved performance in various applications.
One of the key enhancements is the increased hydrophilicity and swelling capacity of the hydrogels. The phosphate groups are highly hydrophilic and can ionize in aqueous environments, leading to a direct correlation between the amount of the phosphate-containing monomer incorporated and the degree of hydration of the resulting copolymer gel researchgate.net.
Furthermore, the presence of phosphate groups significantly improves the bioactivity of pHEMA hydrogels. These groups can promote cell adhesion, spreading, and proliferation, which is a critical requirement for tissue engineering applications researchgate.netnih.gov. For example, grafting poly(mono(2-methacryloyloxyethyl) phosphate) (PMMEP) onto pHEMA surfaces has been shown to significantly promote the attachment and growth of human corneal epithelial cells nih.govresearchgate.net. The phosphate moieties can also facilitate mineralization by attracting calcium ions, which is beneficial for bone tissue engineering applications researchgate.net.
The mechanical properties of the hydrogels can also be tailored. The use of bifunctional monomers like BMEP as crosslinkers can increase the crosslinking density, leading to hydrogels with improved stiffness and mechanical strength sigmaaldrich.com. The thermal behavior of the copolymers is also influenced by the presence of phosphate groups, with an observed increase in the glass transition temperature (Tg) with increasing concentration of the phosphate monomer researchgate.net.
Table 3: Enhanced Properties of Phosphate-Functionalized pHEMA Hydrogels
| Property | Enhancement Mechanism | Application Relevance |
|---|---|---|
| Swelling/Hydration | Increased hydrophilicity from phosphate groups. | Drug delivery, soft tissue engineering. |
| Cell Adhesion and Proliferation | Phosphate groups provide sites for cell interaction. | Tissue engineering, regenerative medicine. |
| Mineralization | Phosphate groups attract calcium ions, promoting hydroxyapatite formation. | Bone tissue engineering. |
| Mechanical Strength | Crosslinking with bifunctional phosphate monomers. | Load-bearing tissue scaffolds. |
Cellular and Molecular Interactions of 2 Hydroxyethyl Phosphate
Cellular Signaling and Regulatory Networks
Detailed searches for the role of 2-hydroxyethyl phosphate (B84403) in cellular signaling cascades and regulatory networks returned no specific findings.
Biological Membrane Interactions
Information regarding the interaction of 2-hydroxyethyl phosphate with biological membranes is also not available.
Interactions with Biological MembranesSpecific interactions between this compound and biological membranes have not been described in the scientific literature. The behavior of general phosphate ions and their effect on the water structure near membrane surfaces has been studied, but this does not provide information on the specific interaction of the full this compound moleculeresearchgate.net.
It is important to distinguish this compound from similarly named but chemically distinct compounds for which research is available. These include:
2-Hydroxyethylphosphonate: A related compound with a stable carbon-phosphorus (C-P) bond, which is an intermediate in the biosynthesis of phosphonate (B1237965) natural products like the antibiotic fosfomycin (B1673569) nih.govnih.gov.
2-Hydroxyethyl Methacrylate (B99206) Phosphate (HEMA-Phosphate): A monomer used in the creation of polymers and hydrogels for dental, adhesive, and other biomedical applications smolecule.comkowachemical.comchemsrc.commdpi.com.
Cellular Responses and Biological Impact
Effects on Cell Adhesion and Proliferation
Research indicates that materials based on poly(2-hydroxyethyl methacrylate) (pHEMA) typically exhibit limited cell adhesion and proliferation. However, the incorporation of phosphate-containing monomers, such as ethylene (B1197577) glycol methacrylate phosphate (EGMP), has been shown to enhance these cellular interactions. The introduction of EGMP into pHEMA-based hydrogels improves their capacity to facilitate cell adhesion.
The mechanism behind this enhancement is linked to the ability of the phosphate groups to promote the formation of a mineral phase within the hydrogel. This mineralization, in turn, can sequester important cell adhesion proteins like osteopontin, which is crucial for the attachment of human mesenchymal stem cells (hMSCs) and osteoblasts. In studies involving hMSCs encapsulated in hydrogels, the presence of EGMP led to a dramatic increase in cell viability, from 15% in its absence to 97% with 50 mM EGMP. nih.gov This improved viability is attributed to the mineralized hydrogel's ability to bind to cell-secreted osteopontin, thereby promoting cell adhesion and spreading. nih.gov
| Monomer | Polymer System | Cell Type | Observed Effects | Reference |
|---|---|---|---|---|
| Ethylene Glycol Methacrylate Phosphate (EGMP) | Poly(ethylene glycol) (PEG) Hydrogel | Human Mesenchymal Stem Cells (hMSCs) | Increased cell viability from 15% to 97% (at 50 mM EGMP). Promoted formation of a bone-like mineral phase. Enhanced cell adhesion and spreading by sequestering osteopontin. | nih.gov |
| 2-(Methacryloyloxy)ethyl phosphorylcholine (B1220837) (MPC) | MPC-based polymers | General | Suppresses non-specific protein adsorption and cell adhesion. nih.gov | nih.govnih.gov |
Cellular Responses to 2-Hydroxyethyl Methacrylate Exposure
2-Hydroxyethyl methacrylate (HEMA), a hydrophilic monomer, is known to elicit a range of cellular responses, primarily related to cytotoxicity and apoptosis. nih.govbohrium.comresearchgate.net Studies on various cell lines have demonstrated that HEMA can induce cell toxicity in a concentration-dependent manner. nih.govbohrium.com
Exposure to HEMA has been shown to trigger apoptosis through mechanisms involving the mitochondrial-dependent intrinsic caspase pathway. nih.govbohrium.comresearchgate.netnih.gov This involves the activation of caspase-9 and caspase-3. nih.govbohrium.comresearchgate.net Furthermore, HEMA exposure leads to an increase in intracellular reactive oxygen species (ROS) and a corresponding decrease in the activity of antioxidant enzymes such as superoxide (B77818) dismutase and catalase. nih.govbohrium.comresearchgate.net This oxidative stress is a significant contributor to HEMA-induced genotoxicity and apoptosis, ultimately leading to cytotoxicity in cells like RAW264.7 macrophages. nih.govbohrium.comresearchgate.netnih.gov
In human peripheral blood lymphocytes and A549 lung-tumor cells, HEMA has been observed to induce concentration-dependent DNA damage, apoptosis, and a delay in the cell cycle at the G0/G1 checkpoint, primarily through mechanisms involving reactive oxygen species. nih.gov Research on human lung epithelial cells (BEAS-2B) also showed that HEMA reduces cell viability by increasing apoptosis, interrupting the cell cycle, and decreasing proliferation, effects associated with glutathione (B108866) depletion and increased ROS levels. researchgate.net Additionally, HEMA has been identified as a potent inducer of apoptotic cell death in both human peripheral blood mononuclear cells and murine RAW cells. nih.gov
Beyond cytotoxicity, HEMA can also stimulate immunological responses. It has been shown to induce the expression of cell surface markers CD54 and CD86 in THP-1 cells, indicating a potential for sensitization. plos.org
| Cell Type | Concentration/Dose | Observed Cellular Response | Underlying Mechanism | Reference |
|---|---|---|---|---|
| RAW264.7 Macrophages | Concentration-dependent | Cytotoxicity, apoptosis, genotoxicity. nih.govbohrium.com | Mitochondrial dysfunction, activation of caspase-9 and caspase-3, increased ROS, decreased antioxidant enzymes. nih.govbohrium.comresearchgate.netnih.gov | nih.govbohrium.comresearchgate.netnih.gov |
| Human Peripheral Blood Lymphocytes & A549 Lung-Tumor Cells | Up to 10mM | Concentration-dependent DNA damage, apoptosis, cell-cycle delay (G0/G1). nih.gov | Induction of oxidative modifications to DNA bases via reactive oxygen species. nih.gov | nih.gov |
| Human Lung Epithelial Cells (BEAS-2B) | Not specified | Reduced viability, increased apoptosis, cell cycle interruption, decreased proliferation. researchgate.net | Depletion of cellular glutathione and increased levels of reactive oxygen species (ROS). researchgate.net | researchgate.net |
| Human Peripheral Blood Mononuclear Cells & Murine RAW cells | Dose-dependent | Induction of apoptotic cell death. nih.gov | Direct effect on cell death pathways. nih.gov | nih.gov |
| THP-1 Cells | > 400 µg/mL (CD54), > 602 µg/mL (CD86) | Induction of CD54 and CD86 expression. plos.org | Immunostimulatory effects, potential for sensitization. plos.org | plos.org |
Advanced Analytical and Spectroscopic Characterization in 2 Hydroxyethyl Phosphate Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and mechanistic investigation of phosphorus-containing compounds. oxinst.com Its ability to probe the local chemical environment of specific nuclei, such as ¹H, ¹³C, and ³¹P, provides detailed information about molecular structure and connectivity.
Isotopic Labeling for Mechanistic Elucidation (e.g., Deuterium (B1214612), ³¹P NMR)
Isotopic labeling is a powerful technique used in conjunction with NMR to trace the pathways of atoms through chemical reactions and biological processes, thereby elucidating reaction mechanisms. chem-station.com
Deuterium (²H) Labeling: Replacing hydrogen with its heavier isotope, deuterium, at specific positions in the 2-Hydroxyethyl phosphate (B84403) molecule can reveal mechanistic details. This substitution can lead to a kinetic isotope effect (KIE), where the rate of a reaction changes, providing evidence for bond-breaking or bond-forming steps involving that specific hydrogen atom. chem-station.com Furthermore, deuterium labeling is invaluable in simplifying complex ¹H NMR spectra and in specialized NMR experiments designed to study molecular dynamics. acs.org In the context of 2-Hydroxyethyl phosphate metabolism, deuterated analogs can be synthesized and administered to biological systems. Subsequent analysis of metabolites by NMR or mass spectrometry can then trace the fate of the deuterium label, clarifying metabolic pathways. nih.gov
³¹P NMR Spectroscopy: Phosphorus-31 is a naturally abundant (100%), spin-½ nucleus, making ³¹P NMR a highly sensitive and direct method for studying organophosphorus compounds. oxinst.com The wide range of chemical shifts in ³¹P NMR is highly sensitive to the electronic environment of the phosphorus atom, including its oxidation state, coordination number, and the nature of its substituents. huji.ac.ilslideshare.net This sensitivity allows for the differentiation of various phosphate species, such as monoesters, diesters, and inorganic phosphate, which may be involved in the synthesis or metabolism of this compound. slideshare.net
In mechanistic studies, ³¹P NMR can be used to monitor the progress of a reaction in real-time, identifying and characterizing transient phosphorylated intermediates. For instance, in enzymatic reactions involving phosphoryl transfer from ATP to 2-hydroxyethanol, ³¹P NMR can track the consumption of ATP and the formation of this compound and ADP. Isotopic enrichment with ¹⁸O in the phosphate group can induce a small, measurable shift in the ³¹P NMR signal, a technique used to investigate the stereochemistry and mechanism of phosphoryl transfer reactions. nih.gov
Structural Confirmation and Product Analysis
NMR spectroscopy is the definitive method for confirming the chemical structure of newly synthesized compounds and for identifying products formed in chemical reactions or biological transformations. A combination of one-dimensional (¹H, ¹³C, ³¹P) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments is typically employed for unambiguous structural assignment. mdpi.com
For this compound, ¹H NMR would confirm the presence of the two methylene (B1212753) groups of the ethyl fragment, with their characteristic chemical shifts and spin-spin coupling patterns. researchgate.net ¹³C NMR provides information on the carbon skeleton, while ³¹P NMR gives a single resonance whose chemical shift is characteristic of a phosphate monoester. huji.ac.ilmdpi.com Proton-decoupled ³¹P NMR spectra are often simple singlets, which simplifies analysis, while proton-coupled spectra can reveal coupling constants (J-couplings) between phosphorus and nearby protons, providing further structural confirmation. huji.ac.il
The table below summarizes the expected NMR data for this compound, based on the analysis of structurally similar compounds.
| Nucleus | Technique | Expected Chemical Shift (δ) / ppm | Key Information Provided |
| ¹H | 1D ¹H NMR | ~3.5-4.2 | Presence and connectivity of -CH₂- groups |
| ¹³C | 1D ¹³C NMR | ~60-70 | Confirmation of the ethyl carbon backbone |
| ³¹P | 1D ³¹P NMR | ~0-5 | Identification of the phosphate monoester group |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is extensively used for the identification and quantification of molecules in complex mixtures, making it ideal for studying metabolites and biotransformation products.
Identification of Metabolic Intermediates
In metabolic studies, MS, often coupled with liquid chromatography (LC-MS), is used to detect and identify transient intermediates in biochemical pathways. High-resolution mass spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements. mdpi.com This accuracy allows for the determination of the elemental composition of an unknown metabolite, which is a critical step in its identification. mdpi.com By comparing the accurate mass of a potential metabolite of this compound with a database of known compounds or by analyzing its fragmentation pattern (MS/MS), its structure can be proposed or confirmed. gist.ac.kr Isotopic labeling, for instance using ¹³C or ¹⁵N, can be combined with MS to trace the metabolic fate of this compound and confidently identify its downstream intermediates. acs.org
Analysis of Biotransformation Products
When organisms are exposed to xenobiotic compounds like this compound or its derivatives, they employ a range of enzymes to metabolize them, a process known as biotransformation. nih.gov This typically involves Phase I reactions (e.g., oxidation, reduction, hydrolysis) and Phase II reactions (e.g., conjugation with endogenous molecules like glucuronic acid or glutathione). LC-HRMS/MS is a powerful strategy for identifying these biotransformation products. gist.ac.kr A typical workflow involves comparing the metabolic profiles of a control biological system with one exposed to the compound of interest. New peaks appearing in the exposed sample are potential biotransformation products. The fragmentation patterns of these new ions, obtained via MS/MS, provide structural clues that help in their identification. mdpi.comgist.ac.kr For example, the hydrolysis of this compound would yield ethylene (B1197577) glycol and inorganic phosphate, while oxidation could lead to the formation of phosphonoacetaldehyde (B103672).
The table below illustrates potential biotransformation products of this compound that could be identified by MS.
| Biotransformation Reaction | Potential Product | Expected Mass Change | Analytical Approach |
| Hydrolysis | Ethylene Glycol + Inorganic Phosphate | N/A (cleavage) | LC-MS to detect products |
| Oxidation (of alcohol) | Phosphonoacetaldehyde | -2 Da | LC-HRMS to determine formula |
| Glucuronidation (Phase II) | This compound glucuronide | +176 Da | LC-MS/MS to identify conjugate |
X-ray Crystallography and Structural Biology
While NMR provides structural information in solution, X-ray crystallography offers a precise, three-dimensional picture of a molecule's atomic arrangement in the solid state. wikipedia.org This technique is foundational to structural biology, which seeks to understand the function of macromolecules based on their structure. nih.gov
In the context of structural biology, X-ray crystallography can be used to determine the structure of this compound when it is bound to a protein, such as an enzyme for which it is a substrate or an inhibitor. mdpi.com This provides invaluable insights into the molecular basis of the interaction, revealing the specific amino acid residues involved in binding and catalysis. nih.gov Such structural information is crucial for understanding the biological role of this compound and for designing molecules that can modulate the activity of its target proteins. purdue.edu
Enzyme-Substrate Complex Analysis
The study of enzyme-substrate complexes is fundamental to understanding the catalytic mechanisms and specificity of enzymes that interact with this compound. Techniques such as X-ray crystallography, combined with site-directed mutagenesis, provide atomic-level insights into these interactions.
A notable example is the investigation of 2-hydroxyethylphosphonate dioxygenase (HEPD), an enzyme that acts on the related compound 2-hydroxyethylphosphonate (2-HEP). Through X-ray crystallography, the binding of 2-HEP within the active site of HEPD has been visualized, revealing key interactions that position the substrate for catalysis. nih.gov These structural studies show that the substrate binds to a mononuclear non-heme iron center through a bidentate interaction. nih.gov
Site-directed mutagenesis has been instrumental in confirming the roles of specific amino acid residues in substrate binding and catalysis. nih.gov In HEPD, mutagenesis studies have identified several key residues:
Lys16: This residue from an adjacent monomer protrudes into the active site to interact with the phosphonate (B1237965) group of 2-HEP. Mutation of Lys16 to alanine (B10760859) (K16A) completely abolishes enzyme activity, highlighting its critical role in substrate binding. nih.gov
Arg90 and Tyr98: These residues are also crucial for binding 2-HEP. Mutations of these amino acids to alanine (R90A) or phenylalanine (Y98F) lead to a significant decrease in the catalytic efficiency (kcat/Km) of the enzyme. nih.gov
These studies collectively demonstrate a compulsory binding order where the substrate, 2-HEP, must bind before oxygen can be activated. nih.gov This detailed analysis of the enzyme-substrate complex provides a blueprint for understanding how enzymes recognize and process phosphonate-containing molecules like this compound.
Elucidation of Active Site Architecture
The architecture of an enzyme's active site dictates its substrate specificity and catalytic power. For enzymes that bind this compound or similar phosphonates, the active site is a precisely organized pocket of amino acid residues that facilitates substrate binding and transformation.
Structural analysis of HEPD reveals a composite active site formed at the interface of a dimer. nih.gov The active site contains a mononuclear non-heme Fe(II) ion coordinated by a "facial triad" of two histidine residues and one glutamate (B1630785) residue. nih.gov Upon binding of the substrate, 2-HEP, key conformational changes occur. For instance, the residue Tyr98 undergoes a significant torsional rotation to form a hydrogen bond with an oxygen atom of the phosphonate moiety. This interaction is essential for correctly orienting the substrate and activating the iron center for the subsequent reaction with dioxygen. nih.govnih.gov
Computational methods and structural comparisons with other enzymes provide further insights. nsf.gov The electrostatic potential of the active site is a critical feature, with a concentration of positively charged residues that attract and stabilize the negatively charged phosphate group of the substrate. nsf.gov By studying the structures of enzymes with and without the bound substrate or substrate analogs, researchers can map the network of interactions—including hydrogen bonds and electrostatic contacts—that define the active site architecture and are crucial for catalysis. researchgate.netresearchgate.net
Table 1: Key Active Site Residues in HEPD and Their Function in 2-HEP Binding
| Residue | Location | Function in Substrate Binding | Effect of Mutation |
|---|---|---|---|
| Lys16 | Protrudes from adjacent monomer | Forms electrostatic interaction with the phosphonate moiety. | K16A mutant is inactive. |
| Arg90 | Active site pocket | Important for binding and orienting the substrate. | R90A mutant has greatly decreased catalytic efficiency. |
| Tyr98 | Active site pocket | Undergoes torsional rotation to form a hydrogen bond with the phosphonate oxygen. | Y98F mutant has greatly decreased catalytic efficiency. |
| Fe(II) ion | Catalytic center | Binds the substrate in a bidentate fashion. | Essential for catalysis. |
Complementary Spectroscopic and Biophysical Techniques
UV-Visible spectrophotometry is a widely used technique for conducting enzyme kinetic assays. jascoinc.com It measures the rate of an enzyme-catalyzed reaction by monitoring the change in absorbance of a substrate or product over time. jascoinc.com For enzymes that act on this compound, a common approach is to use a synthetic substrate that produces a chromophoric (colored) product upon enzymatic action.
A classic example is the use of p-nitrophenylphosphate (pNPP) as a substrate for phosphatases. jascoinc.comjascoinc.com The enzyme cleaves the phosphate group, releasing p-nitrophenol, which has a distinct yellow color in alkaline solutions and a strong absorbance maximum around 400-405 nm. jascoinc.comjascoinc.com By measuring the increase in absorbance at this wavelength, the reaction velocity can be determined.
Alternatively, coupled enzyme assays can be employed to measure the release of inorganic phosphate from this compound. nih.gov In such an assay, the released phosphate becomes a substrate for a second enzyme system that ultimately leads to a change in absorbance. For example, purine (B94841) nucleoside phosphorylase can be used to detect inorganic phosphate, causing an increase in absorbance at 360 nm. nih.gov
These kinetic assays allow for the determination of key enzymatic parameters, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), which provide quantitative information about the enzyme's affinity for the substrate and its catalytic efficiency. jascoinc.com
Table 2: Hypothetical Michaelis-Menten Kinetic Data for an Enzyme Acting on a Chromogenic Phosphate Substrate
| Substrate Concentration (mM) | Initial Velocity (µM/min) |
|---|---|
| 0.01 | 12.5 |
| 0.02 | 22.2 |
| 0.05 | 41.7 |
| 0.10 | 62.5 |
| 0.20 | 83.3 |
| 0.50 | 108.7 |
| 1.00 | 125.0 |
Fluorescence Resonance Energy Transfer (FRET) is a powerful biophysical technique used to measure distances on the scale of 1-10 nanometers, making it an ideal tool for studying molecular interactions, such as the binding of this compound to a target protein. nih.gov FRET involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. The efficiency of this energy transfer is exquisitely sensitive to the distance between the two molecules. nih.gov
In the context of this compound research, FRET can be used to monitor binding events and associated conformational changes in a protein. nih.gov For example, an intrinsic tryptophan residue in the protein's active site can serve as a donor fluorophore. If a fluorescently labeled analog of this compound (the acceptor) binds in the active site, its proximity to the tryptophan will result in FRET. The binding event can be detected by observing a decrease in the donor's fluorescence intensity or lifetime, and a corresponding increase in the acceptor's fluorescence emission.
This approach allows for real-time monitoring of ligand binding and can be used to determine binding affinities (Kd). Furthermore, if substrate binding induces a conformational change in the protein that alters the distance or orientation between the donor and acceptor, this will be reflected as a change in FRET efficiency, providing dynamic information about the protein's function. nih.gov
Circular Dichroism (CD) spectroscopy is a valuable technique for analyzing the secondary and tertiary structure of proteins and detecting conformational changes that occur upon ligand binding. researchgate.netmdpi.com The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as proteins. mdpi.com
When this compound binds to a target enzyme, it can induce changes in the protein's conformation. These changes can be monitored using CD spectroscopy:
Far-UV CD (190-250 nm): The far-UV spectrum provides information about the protein's secondary structure (α-helices, β-sheets, random coils). A change in the shape or magnitude of the CD spectrum in this region upon addition of this compound would indicate an alteration in the secondary structural elements of the protein. nih.gov
Near-UV CD (250-350 nm): The near-UV spectrum is sensitive to the environment of aromatic amino acid residues (tryptophan, tyrosine, phenylalanine) and disulfide bonds. Changes in this region suggest alterations in the protein's tertiary structure, often resulting from ligand binding in or near the active site. nih.gov
By titrating a protein solution with this compound and monitoring the changes in the CD signal, one can not only confirm the binding event but also gain insights into the nature of the induced conformational changes. core.ac.uk This information is crucial for a complete understanding of the structure-function relationship of the enzyme.
Table 3: Hypothetical Circular Dichroism Data Showing Conformational Change of an Enzyme upon Binding this compound
| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) of Free Enzyme | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) of Enzyme + 2-HEP |
|---|---|---|
| 208 | -12,500 | -14,200 |
| 222 | -11,800 | -13,500 |
| 275 | 50 | 35 |
| 282 | 45 | 28 |
Research Applications and Future Directions
Applications in Drug Discovery and Development
The phosphate (B84403) moiety is a critical structural feature in many biological molecules, making phosphate-containing compounds valuable tools in the design and development of new therapeutic agents and delivery systems.
Phosphate esters and their structural analogs, phosphonates, are extensively utilized in the design of enzyme inhibitors. researchgate.netnih.gov Their tetrahedral structure can mimic the transition state of substrate hydrolysis reactions, leading to potent and specific inhibition. researchgate.net This principle is applied in creating inhibitors for various enzyme classes, including proteases and phosphatases. tandfonline.comeurekaselect.com
While direct studies detailing 2-hydroxyethyl phosphate as a ribonucleotide reductase inhibitor are not prominent, the closely related compound, 2-hydroxyethyl-phosphonate, has been identified as a key intermediate in the biosynthesis of several phosphonate (B1237965) natural products with potent biological activities, such as the antibiotic fosfomycin (B1673569). nih.govnih.gov This biosynthetic pathway involves metal-dependent alcohol dehydrogenases that convert phosphonoacetaldehyde (B103672) to 2-hydroxyethyl-phosphonate. nih.govnih.gov Phosphonates are recognized as stable isosteric mimics of phosphates and are used to design analogs of enzyme substrates that are resistant to hydrolysis, a strategy employed in developing antiviral and antibacterial agents. researchgate.neteurekaselect.com The design of many inhibitors, including those for carboxylesterases, involves creating stable phosphate esters that form a covalent bond with catalytic serine residues in the enzyme's active site. nih.gov
Polymers containing phosphate groups, particularly those based on 2-hydroxyethyl methacrylate (B99206) (HEMA), are being engineered as sophisticated drug delivery systems. These materials are often formulated as hydrogels, which are highly absorbent, biocompatible polymer networks.
For instance, interpenetrating polymer networks of poly(2-hydroxyethyl methacrylate) (pHEMA) and poly(N,N′-dimethylacrylamide) have been developed for the dermal delivery of dexamethasone (B1670325) sodium phosphate. The inclusion of the phosphate-containing drug allows for controlled release, with studies showing that approximately 70% of the drug is released over 24 hours, following a Fickian diffusion mechanism. The phosphate groups within the hydrogel matrix can also influence the swelling ratio and drug loading capacity of the system.
Another approach involves biodegradable, dextran-hydroxyethyl methacrylate (dex-HEMA) based hydrogels. These systems can be loaded with nanoparticles, such as micelles and liposomes, containing different drug formulations like dexamethasone and dexamethasone phosphate. This design allows for a sequential, biphasic release profile, where one drug is released immediately while the other is released later as the hydrogel degrades. This nanoparticle-in-hydrogel system demonstrates potential for localized and prolonged drug delivery.
Below is a table summarizing findings on HEMA-based drug delivery systems:
| System Composition | Drug | Key Findings |
| Poly(2-hydroxyethyl methacrylate)/Poly(N,N′-dimethylacrylamide) IPN | Dexamethasone sodium phosphate | Entrapment efficiency up to ~30%; ~70% of drug released in 24 hours. |
| Dextran-hydroxyethyl methacrylate (dex-HEMA) hydrogel with micelles and liposomes | Dexamethasone and Dexamethasone phosphate | Biphasic and sequential release; micelles release drug over two weeks, liposomes release after 15 days upon gel degradation. |
The use of this compound as a specific biochemical marker is an emerging area of interest, particularly in the context of exposure to organophosphate (OP) compounds. icm.edu.pl Biomonitoring of OP exposure often involves measuring metabolites in biological fluids like urine or blood. icm.edu.plnih.gov Organophosphates are metabolized in the body, and their metabolites can serve as biomarkers of exposure. icm.edu.plnih.gov
While specific research on this compound as a standalone marker is limited, the broader class of organophosphate metabolites is well-established for this purpose. For example, the inhibition of enzymes like butyrylcholinesterase (BChE) and acylpeptide hydrolase (APH) is a common biomarker of OP exposure. nih.gov Furthermore, metabolites such as dialkyl phosphates (DAPs) are frequently measured in urine to assess recent exposure. nih.gov Given that this compound is a structural component of some organophosphate compounds, its detection in biological samples could potentially indicate exposure to specific parent compounds, though further research is needed to validate its utility and specificity as a reliable biomarker.
Biomaterials Science and Tissue Engineering
In biomaterials science, incorporating phosphate groups into polymer structures is a key strategy for creating materials that can actively interact with biological systems, particularly for bone and soft tissue regeneration.
Three-dimensional (3D) scaffolds are crucial in tissue engineering as they provide a temporary template to support and guide cell growth and tissue regeneration. For bone tissue engineering, scaffolds made from polymers like poly(2-hydroxyethyl methacrylate) (pHEMA) are often enhanced by incorporating phosphate-containing monomers.
The phosphate groups on the scaffold surface play a dual role. Firstly, they improve the material's hydrophilicity, which can promote the absorption of proteins that mediate cell-material interactions, leading to enhanced cell adhesion. Studies on composite scaffolds combining pHEMA, gelatin, and nanohydroxyapatite have shown high cell adhesion rates of over 60%. Secondly, the phosphate moieties act as nucleation sites for mineralization, attracting calcium ions and facilitating the formation of hydroxyapatite, the primary mineral component of bone. This process is essential for creating a material that mimics the native bone's extracellular matrix and supports osteogenic differentiation.
Hydrogels engineered from phosphate-based monomers are highly valued for a variety of biomedical applications due to their tunable properties. Poly(2-hydroxyethyl methacrylate) (pHEMA) is a widely used hydrogel, but its applications can be limited by poor cell adhesion. acs.org To overcome this, pHEMA is often copolymerized with phosphate-containing monomers, such as ethylene (B1197577) glycol methacrylate phosphate (EGMP).
The incorporation of these phosphate monomers molecularly engineers the hydrogel network with several beneficial effects. The pendant phosphate groups are readily ionizable, which significantly influences the hydrogel's properties. acs.org
Key property enhancements include:
Increased Hydration: There is a direct correlation between the amount of the phosphate monomer incorporated and the degree of hydration (swelling) of the hydrogel.
Improved Thermal Behavior: The glass transition temperature (Tg) of the hydrogel increases with a higher concentration of the phosphate monomer. This modification helps maintain the material's stiffness even when fully hydrated at body temperature.
Enhanced Cell Interaction: The presence of phosphate groups improves the ability of the hydrogel sponges to facilitate cell adhesion and mineralization, expanding their potential for use in tissue engineering.
The table below shows the effect of ethylene glycol methacrylate phosphate (EGMP) concentration on the properties of pHEMA-based hydrogels.
| EGMP mole % | Equilibrium Water Content (%) | Glass Transition Temperature (Tg) (°C) |
| 0 | 38.5 | 108 |
| 1 | 42.1 | 114 |
| 2 | 45.3 | 117 |
| 5 | 53.2 | 120 |
| 10 | 69.8 | 125 |
Industrial and Environmental Applications
Research into this compound has yielded promising applications in material science and environmental science, particularly in the development of safer materials and the remediation of environmental contaminants.
Development of Flame Retardant Materials
Phosphorus-containing compounds are increasingly utilized as effective halogen-free flame retardants. Derivatives of this compound are integral to this field, enhancing the fire safety of various polymers. These compounds can act in both the condensed phase, by promoting the formation of a protective char layer, and in the gas phase, by releasing radicals that interrupt the chemical reactions of combustion. researchgate.net
One notable example is poly(2-hydroxyethyl methacrylate phosphate) (PHEMAP), which has been shown to be a highly efficient flame retardant for poly(lactide) (PLA), a biodegradable polymer. acs.org Cross-linked PHEMAP particles exhibit excellent water resistance and thermal stability. acs.org Remarkably, the addition of a very small amount of PHEMAP can significantly improve the fire resistance of PLA. acs.org Another derivative, diethyl bis(2-hydroxyethyl)aminomethylphosphonate (DBHP), is used to enhance the flame retardancy of rigid polyurethane foams and epoxy resins. researchgate.netnih.gov It functions by promoting a phosphorus-rich char layer and releasing flame-inhibiting radicals during combustion. researchgate.net
Performance of this compound Derivatives as Flame Retardants
This table summarizes the flame retardant efficacy of two derivatives, PHEMAP and DBHP, in different polymer systems, as measured by Limiting Oxygen Index (LOI) and UL-94 vertical burn tests.
| Flame Retardant Compound | Polymer Matrix | Concentration (wt%) | Limiting Oxygen Index (LOI) | UL-94 Rating |
|---|---|---|---|---|
| Poly(2-hydroxyethyl methacrylate phosphate) (PHEMAP) | Poly(lactide) (PLA) | 0.5% | 28% | V-0 |
| Diethyl bis(2-hydroxyethyl)aminomethylphosphonate (DBHP) | Epoxy Resin (EP) | 10% | 29.6 | V-0 |
Applications in Enzymatic Fuel Cells
Enzymatic fuel cells (EFCs) are devices that convert chemical energy into electrical energy using enzymes as catalysts. nih.gov A key challenge in their design is the development of effective electrolytes. Research has demonstrated that copolymers incorporating a this compound moiety, such as a copolymer of poly(2-hydroxyethyl methacrylate) and ethylene glycol methacrylate phosphate, can function as a pseudo-solid-state electrolyte. researchgate.net
The phosphate groups within these polymer chains are crucial for performance. They help maintain a stable pH during the fuel cell's operation and retain water within the polymer matrix, which is essential for ion conductivity. researchgate.net An enzymatic fuel cell utilizing this hydrogel electrolyte for the oxidation of fructose (B13574) has demonstrated a maximum power density of 0.2 mW cm⁻². researchgate.net
Performance of an Enzymatic Fuel Cell with a Phosphate-Based Hydrogel Electrolyte
This table details the performance metrics of an enzymatic fuel cell that uses a copolymer of poly(2-hydroxyethyl methacrylate) and ethylene glycol methacrylate phosphate as a hydrogel electrolyte.
| Parameter | Value |
|---|---|
| Fuel | Fructose |
| Anode Current Density (at 100mM Fructose) | 5.2 mA cm⁻² |
| Cathode Current Density | 0.56 mA cm⁻² |
| Maximum Power Density | 0.2 mW cm⁻² |
Environmental Bioremediation of Organophosphonates
Organophosphonates and related organophosphate compounds are widely used as pesticides and have led to significant environmental contamination of soil and water. nih.gov Due to their toxicity and persistence, there is a critical need for effective remediation strategies. nih.gov Enzymatic bioremediation, which uses enzymes to break down harmful substances into less toxic products, is a promising approach. nih.govresearchgate.net
Several bacterial enzymes, broadly classified as organophosphate hydrolases (OPH) or phosphotriesterases (PTE), have been identified and studied for their ability to detoxify these compounds. nih.govnih.govmdpi.com These enzymes catalyze the hydrolysis of phosphoester bonds found in a wide variety of organophosphates. researchgate.net Research focuses on enhancing the activity, stability, and substrate range of these enzymes through protein engineering and immobilization techniques to develop practical, cell-free enzyme systems for decontaminating polluted environments. nih.govnih.gov
Key Enzymes in Organophosphate Bioremediation
This table outlines major enzymes capable of degrading organophosphate compounds, their sources, and their specific functions.
| Enzyme | Abbreviation | Source Organism (Example) | Function |
|---|---|---|---|
| Phosphotriesterase / Organophosphate Hydrolase | PTE / OPH | Pseudomonas diminuta, Flavobacterium | Hydrolyzes a broad range of organophosphates, including pesticides like paraoxon. nih.govmdpi.com |
| Organophosphate Hydrolase | OpdA | Agrobacterium radiobacter | Hydrolyzes a wide variety of organophosphate pesticides. mdpi.com |
| Organophosphorus Acid Anhydrolase | OPAA | Alteromonas species | Cleaves P-F, P-O, P-CN, and P-S bonds in various organophosphates. nih.gov |
Emerging Research Frontiers
The unique chemical properties of this compound are paving the way for innovative research in biotechnology and medicine.
Metabolic Engineering and Synthetic Biology Approaches
Metabolic engineering and synthetic biology are fields that focus on redesigning the metabolism of organisms, such as bacteria or yeast, to produce valuable chemicals from renewable feedstocks. nih.govnih.gov While direct microbial production of this compound is not yet a major focus, the principles are being applied to create bio-based routes for similar hydroxylated or phosphorylated organic acids. nih.gov
A relevant case study is the biosynthesis of 2-hydroxyadipate, a precursor to adipic acid used in nylon production. acs.org Researchers have successfully engineered Escherichia coli to produce this compound from glucose. The process involved constructing a novel biosynthetic pathway and optimizing cellular metabolism by enhancing precursor supply and regulating essential cofactors like NADPH. acs.org Through these targeted genetic modifications, a production titer of 11.1 g/L of 2-hydroxyadipate was achieved in a bioreactor. acs.org Such strategies demonstrate the potential for developing sustainable, fermentation-based manufacturing processes for a wide range of specialty chemicals, including potentially this compound.
Exploration of Novel Therapeutic Targets
The exploration of this compound in a therapeutic context is multifaceted. Polymers containing this moiety, such as poly(2-hydroxyethyl methacrylate) (pHEMA) hydrogels, are being extensively investigated for biomedical applications, particularly in drug delivery. rsc.orgresearchgate.nettsijournals.com These hydrogels are biocompatible and can be engineered to release therapeutic agents in a controlled manner. researchgate.nettsijournals.com The incorporation of phosphate groups can enhance properties like hydration and cell adhesion, making them suitable for tissue engineering and as carriers for various drugs. rsc.org
Conversely, the broader class of organophosphate esters, which includes flame retardants structurally related to this compound, is known to exhibit neurotoxic effects. scielo.brnih.govnih.gov While the primary toxic mechanism of many organophosphate pesticides is the inhibition of acetylcholinesterase (AChE), some organophosphate flame retardants may cause developmental neurotoxicity through other, non-cholinergic pathways. scielo.brnih.gov Research into the toxicological effects of these compounds helps to identify the specific enzymes and signaling pathways they disrupt. These affected pathways, such as neuropathy target esterase (NTE) or other molecular targets in the central nervous system, represent potential novel therapeutic targets for the prevention or treatment of neurotoxicity caused by exposure to certain organophosphates. nih.govannualreviews.org
Advanced Mechanistic Elucidation in Enzymatic Catalysis
The enzymatic catalysis involving this compound (2-HEP) has been a subject of detailed investigation, particularly the reaction mediated by 2-hydroxyethylphosphonate dioxygenase (HEPD). This enzyme is a member of the 2-His-1-carboxylate non-heme iron-dependent dioxygenase superfamily. nih.govnih.gov Advanced research techniques have been pivotal in unraveling the complex mechanism by which HEPD converts 2-HEP into hydroxymethylphosphonate (HMP) and formate (B1220265). nih.govnih.gov
Key methodologies employed to elucidate this catalytic process include site-directed mutagenesis, isotope labeling, and X-ray crystallography. These approaches have provided profound insights into substrate recognition, the roles of specific amino acid residues in the active site, and the sequence of chemical transformations.
Site-Directed Mutagenesis and Kinetic Analysis
Site-directed mutagenesis has been instrumental in identifying the critical residues for substrate binding and catalytic activity. Studies have focused on specific amino acids within the enzyme's active site, such as Lysine 16 (Lys16), Arginine 90 (Arg90), and Tyrosine 98 (Tyr98). nih.govnih.gov By substituting these residues and analyzing the kinetic parameters of the resulting mutant enzymes, researchers have been able to map out their functions.
For instance, the mutation of Lys16 to Alanine (B10760859) (K16A) resulted in a complete loss of enzymatic activity. nih.govnih.gov In contrast, mutating Arg90 to Alanine (R90A) or Tyr98 to Phenylalanine (Y98F) led to a significant decrease in the catalytic efficiency (kcat/Km) for 2-HEP. nih.govnih.gov These findings suggest that while all three residues are crucial, Lys16 plays an indispensable role. The data also indicate that the proper binding of 2-HEP is a prerequisite for the activation of O2, revealing a compulsory binding order where the substrate binds before oxygen. nih.govnih.gov The Y98F mutant interestingly produced a minor side product, methylphosphonate (B1257008), which supports the hypothesis that the final catalytic step involves a ferric hydroxide (B78521) reacting with a methylphosphonate radical. nih.govnih.gov
Table 1: Kinetic Parameters of HEPD Wild-Type and Mutants
| Enzyme Variant | kcat/Km,2-HEP (M⁻¹s⁻¹) | Fold Decrease vs. Wild-Type | Role of Residue |
|---|---|---|---|
| Wild-Type | 1.1 x 10⁶ | - | Catalysis and Substrate Binding |
| K16A | Inactive | N/A | Essential for activity; interacts with the phosphonate moiety |
| R90A | 3.7 x 10³ | ~300-fold | Anchoring 2-HEP in the active site via hydrogen bonding |
| Y98F | 1.1 x 10² | ~10,000-fold | Forms a crucial hydrogen bond with a phosphonate oxygen of 2-HEP |
Data derived from site-directed mutagenesis studies. nih.govnih.gov
Isotope Labeling and Mechanistic Pathways
Isotope labeling experiments have been fundamental in tracing the path of atoms during the catalytic cycle. By using isotopically labeled substrates, such as 2-HEP isotopologues, ¹⁸O₂, and H₂¹⁸O, researchers have determined that one atom from the dioxygen molecule is incorporated into the formate product. Surprisingly, experiments using 2-HEP stereospecifically labeled with deuterium (B1214612) at the C1 position showed that the resulting HMP product was racemic, meaning any stereochemical information at this position was lost during the reaction. This observation has led to the proposal of several complex mechanisms, including those involving the reversible formation of phosphite (B83602) and formaldehyde (B43269) within the active site, which could account for the loss of stereochemistry. nih.gov
X-ray Crystallography of the Active Site
X-ray crystallography has provided high-resolution structural views of the HEPD active site, both in its unbound state and with the substrate 2-HEP present. These structures reveal a 2-His-1-carboxylate triad (B1167595) that binds the catalytic iron ion. When 2-HEP is bound, it coordinates to the metal ion in a bidentate fashion. The crystal structures confirm the importance of residues identified through mutagenesis; Lys16, Arg90, and Tyr98 form a hydrogen-bonding network that securely anchors the substrate in the correct orientation for catalysis. Specifically, the structure shows Lys16 from one monomer extending into the active site of an adjacent monomer to interact with the phosphonate group of 2-HEP, highlighting a sophisticated intermolecular interaction essential for function. nih.gov
Together, these advanced techniques have painted a detailed picture of the HEPD catalytic mechanism. The process involves precise substrate binding orchestrated by a network of hydrogen bonds, followed by oxygen activation and a complex rearrangement that leads to C-C bond cleavage, ultimately yielding the final products.
Q & A
Q. What are the primary methods for synthesizing 2-hydroxyethyl phosphate, and how can researchers optimize reaction yields?
this compound can be synthesized via esterification of phosphoric acid with ethylene glycol derivatives. Free radical polymerization is a common method for related phosphate esters, where reagents like potassium persulfate act as initiators . Optimization involves controlling stoichiometric ratios (e.g., phosphate-to-hydroxyl group ratios), reaction temperature (typically 60–80°C), and purification via column chromatography or recrystallization. Yield improvements may require inert atmospheres to prevent side reactions .
Q. How can researchers characterize the structural and purity profiles of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ³¹P NMR identify phosphate ester linkages and confirm substitution patterns .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₂H₇O₅P, MW 142.047) and detects impurities .
- FT-IR Spectroscopy : Peaks at ~1250 cm⁻¹ (P=O) and ~1050 cm⁻¹ (P-O-C) confirm ester formation .
- Elemental Analysis : Matches calculated vs. observed C, H, and P percentages .
Q. What are the critical stability considerations for this compound in aqueous solutions?
this compound hydrolyzes under acidic or alkaline conditions. Stability studies should:
- Monitor pH (optimum ~6–8 using buffers like HEPES or phosphate) .
- Assess temperature effects (hydrolysis accelerates >40°C) .
- Use stabilizers like 2-mercaptoethanol to prevent oxidative degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for this compound derivatives?
Discrepancies in reactivity (e.g., ester hydrolysis rates or phosphorylation efficiency) may arise from:
- Varied experimental conditions : Buffer ionic strength (e.g., 0.08 M HEPES vs. phosphate) impacts reaction kinetics .
- Impurity profiles : Trace metals or residual solvents in synthesis can catalyze side reactions .
- Analytical sensitivity : Use standardized protocols (e.g., HPLC with UV detection at 210 nm) to ensure reproducibility .
Q. What strategies are effective for designing environmentally benign derivatives of this compound with retained functionality?
Computational modeling (e.g., QSAR) can predict biodegradation pathways and toxicity. For example, di-n-butyl (2-hydroxyethyl) phosphate was redesigned to enhance flame-retardant properties while reducing bioaccumulation potential. Experimental validation includes:
Q. How can researchers mitigate interference from phosphate-containing buffers in enzymatic assays involving this compound?
Phosphate buffers (e.g., PBS) may compete with the compound’s phosphate group. Solutions include:
Q. What advanced techniques are suitable for studying the interaction of this compound with biological macromolecules?
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics .
- X-ray Crystallography : Resolve 3D structures of protein complexes (e.g., T4 lysozyme in phosphate buffer systems) .
- Molecular Dynamics Simulations : Model interactions with lipid bilayers or enzymes .
Methodological Considerations
Q. How should researchers address challenges in quantifying trace levels of this compound in environmental samples?
- Sample Preparation : Solid-phase extraction (SPE) with anion-exchange cartridges concentrates the analyte .
- Detection : LC-MS/MS with multiple reaction monitoring (MRM) enhances sensitivity (LOD <1 ppb) .
- Matrix Effects : Use isotope-labeled internal standards (e.g., ²H₅-2-hydroxyethyl phosphate) for correction .
Q. What experimental designs are recommended for assessing the compound’s role in redox reactions?
- Electrochemical Analysis : Cyclic voltammetry identifies oxidation/reduction potentials .
- Spectrophotometric Assays : Monitor chromogenic changes (e.g., ferrozine for Fe²⁺ quantification in Fenton reactions) .
- Control for Autoxidation : Include antioxidants (e.g., 50 mM 2-hydroxyethyl disulfide) in reaction mixtures .
Data Interpretation and Validation
Q. How can researchers validate the reproducibility of phosphorylation efficiency studies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
